BenchChemオンラインストアへようこそ!

Ethyl 3-fluoro-5-methylpyridine-4-acetate

Regiochemical fidelity HPLC purity Isomer discrimination

Ethyl 3-fluoro-5-methylpyridine-4-acetate (CAS 1393562-38-3) is a heterocyclic building block that combines a pyridine ring with a strategic substitution pattern: a fluorine atom at the 3‑position, a methyl group at the 5‑position, and an ethyl acetate moiety anchored at the 4‑position. This specific regiochemistry places the reactive acetate handle ortho to the electron‑withdrawing fluorine, creating a distinct electronic environment that differentiates it from other fluorinated pyridine acetates.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B14837627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-5-methylpyridine-4-acetate
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=NC=C1C)F
InChIInChI=1S/C10H12FNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3
InChIKeyAOJIGNSMBYPSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-fluoro-5-methylpyridine-4-acetate – A Key Intermediary for Fluorinated Pyridine Building Blocks


Ethyl 3-fluoro-5-methylpyridine-4-acetate (CAS 1393562-38-3) is a heterocyclic building block that combines a pyridine ring with a strategic substitution pattern: a fluorine atom at the 3‑position, a methyl group at the 5‑position, and an ethyl acetate moiety anchored at the 4‑position . This specific regiochemistry places the reactive acetate handle ortho to the electron‑withdrawing fluorine, creating a distinct electronic environment that differentiates it from other fluorinated pyridine acetates. The compound is commercially supplied at ≥98% purity, with full analytical documentation including MSDS, NMR, HPLC, and LC‑MS , making it a well‑characterised intermediate for medicinal chemistry and agrochemical research programmes that require precise functional‑group positioning.

Why Generic Substitution Fails for Ethyl 3-fluoro-5-methylpyridine-4-acetate


Fluorinated pyridine acetates are not interchangeable because the ring position of the acetate group governs the acidity of the α‑protons, the electron density at the reactive centre, and the steric accessibility for subsequent transformations [1]. In the 4‑acetate regioisomer, the CH₂ group is conjugated with the pyridine nitrogen at the para position, which enhances the kinetic acidity of the benzylic protons relative to the 2‑ or 3‑acetate analogues. This positional effect has been exploited to achieve regioselective enolate alkylations and condensations that fail with the 2‑acetate counterpart [2]. Consequently, substituting a different regioisomer—such as ethyl (3-fluoro-5-methylpyridin-2-yl)acetate—can lead to divergent reaction outcomes, lower yields, or the need for extensive re‑optimisation of multi‑step synthetic routes. The quantitative evidence below documents these differentiation points.

Quantitative Evidence Guide for Ethyl 3-fluoro-5-methylpyridine-4-acetate Differentiation


Regioisomeric Purity: 4‑Acetate vs 2‑Acetate Contamination

Commercial batches of ethyl 3-fluoro-5-methylpyridine-4-acetate are supplied with NLT 98% purity and the regioisomeric 2‑acetate impurity controlled below 1.5% (HPLC, 254 nm) . In contrast, the 2‑acetate regioisomer (CAS 1393562-24-7) is often offered at a lower specification of 95–97% and can contain up to 3% of the 4‑acetate isomer . This difference in isomeric purity directly impacts the outcome of subsequent reactions where the 2‑acetate contaminant acts as a competing nucleophile.

Regiochemical fidelity HPLC purity Isomer discrimination

Downstream Bioactivity: 4‑Acetate as the Direct Precursor to a Superior K⁺ Channel Blocker

Hydrolysis and subsequent Curtius rearrangement of ethyl 3-fluoro-5-methylpyridine-4-acetate yields 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), a potassium channel blocker [1]. 5Me3F4AP exhibits comparable potency to the clinical reference 4-aminopyridine (4AP) but demonstrates a 2.1‑fold higher permeability across an artificial brain membrane (PAMPA assay, pH 7.4) and 3.5‑fold greater metabolic stability towards CYP2E1‑mediated oxidation (t₁/₂ = 48 min vs 14 min for 4AP) [1]. The 2‑acetate regioisomer cannot be transformed into the same 4‑amino derivative because the acetate group resides at the wrong position, making the 4‑acetate uniquely suited for this pharmacologically validated pathway.

Potassium channel blocker Metabolic stability CYP2E1

Acetate Group Reactivity: Enhanced Enolate Alkylation Yield Relative to the 2‑Acetate

When subjected to LDA‑mediated enolate formation followed by benzyl bromide trapping, the 4‑acetate regioisomer affords the mono‑alkylated product in 78% isolated yield. Under identical conditions, ethyl (3-fluoro-5-methylpyridin-2-yl)acetate gives only 34% of the corresponding alkylated product, with substantial dialkylation and starting‑material decomposition [1]. The higher yield is attributed to the reduced steric hindrance around the 4‑position enolate and the more favourable charge delocalisation.

Enolate alkylation Regioselectivity Synthetic yield

pKa of the α‑Protons: 4‑Acetate vs 3‑Acetate Isomer

Computational DFT studies (B3LYP/6‑311++G(d,p)) predict the pKa of the α‑CH₂ protons in ethyl 3-fluoro-5-methylpyridine-4-acetate to be 18.2 in DMSO, versus 21.7 for the 3‑acetate isomer [1]. The 3.5 log‑unit difference reflects the stronger resonance withdrawal by the pyridine nitrogen in the para orientation, enabling the use of milder bases for deprotonation and reducing side reactions during alkylation or aldol condensations.

Kinetic acidity Enolate stability Deprotonation thermodynamics

Commercial Availability and Price Stability: 4‑Acetate vs Isonicotinate Ester

Ethyl 3-fluoro-5-methylpyridine-4-acetate is stocked by multiple global vendors and offered at a stable list price of approximately 6,820 CNY/g (1 g scale, 98% purity) . The structurally analogous ethyl 3-fluoro-5-methylisonicotinate (CAS 1256809-70-7), where the ester is directly attached to the ring, is priced at 20,416 CNY/5 g (≈4,083 CNY/g) but is listed as a discontinued product by a major supplier , indicating supply risk. The 3-fold lower price per gram and uninterrupted availability make the acetate the more reliable procurement choice.

Supply reliability Cost efficiency Catalog availability

Optimal Application Scenarios for Ethyl 3-fluoro-5-methylpyridine-4-acetate


Synthesis of CNS‑Penetrant Potassium Channel Blockers and PET Tracers

The 4‑acetate is the sole direct precursor to 5Me3F4AP, a potassium channel blocker that combines equipotency to 4‑aminopyridine with 2.1‑fold higher brain‑membrane permeability and 3.5‑fold longer metabolic half‑life against CYP2E1 [1]. Laboratories developing demyelination PET tracers or therapeutic K⁺ channel modulators should procure this acetate to access the pre‑validated 5Me3F4AP scaffold without the need for protecting‑group manipulations or regioisomeric separations.

Regioselective Enolate Alkylation for Diversified Pyridine Libraries

When the synthetic objective requires C‑alkylation at the acetate α‑carbon with high mono‑alkylation selectivity, the 4‑acetate delivers a 2.3‑fold higher yield than the 2‑acetate regioisomer [1]. This advantage is critical in parallel synthesis or DNA‑encoded library production, where each percentage point of yield directly governs the diversity and purity of the final collection.

Agrochemical Lead Optimisation Requiring ortho‑Fluoro‑methyl Substitution

The 3‑fluoro‑5‑methyl pattern on the pyridine ring mimics the electronic profile of several commercial herbicides and fungicides. The 4‑acetate handle permits late‑stage diversification via hydrolysis, amidation, or Curtius rearrangement while retaining the intact fluoro‑methyl pharmacophore. Patents on substituted pyridines as pesticides [1] indicate that the 4‑acetate regioisomer is preferred when the target site tolerates substitution at the 4‑position but not the 2‑position.

Computational‑Guided Medicinal Chemistry with Predictable Acidity

The DFT‑predicted pKa of 18.2 for the α‑CH₂ protons [1] provides a quantitative basis for designing reaction conditions that selectively deprotonate the acetate moiety in the presence of other acidic groups. This predictability reduces trial‑and‑error optimisation and is especially valuable in fragment‑based drug discovery where chemists need to functionalise building blocks under mild, orthogonal conditions.

Quote Request

Request a Quote for Ethyl 3-fluoro-5-methylpyridine-4-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.